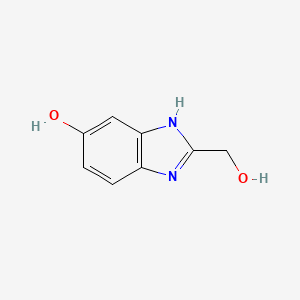

5-Hydroxy-2-(hydroxymethyl)benzimidazole

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-3H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-4-8-9-6-2-1-5(12)3-7(6)10-8/h1-3,11-12H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYKTANNAJZKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Hydroxymethyl)-1H-benzimidazol-5-ol IUPAC name and synonyms

The following technical guide provides an in-depth analysis of 2-(Hydroxymethyl)-1H-benzimidazol-5-ol , a critical scaffold in medicinal chemistry, particularly as a precursor and metabolite in the development of proton pump inhibitors (PPIs) and anthelmintic agents.

Executive Summary

2-(Hydroxymethyl)-1H-benzimidazol-5-ol (C₈H₈N₂O₂) is a bifunctional benzimidazole derivative characterized by an amphoteric phenolic moiety at position 5 and a reactive primary alcohol at position 2. It serves as a "lynchpin intermediate" in the synthesis of substituted benzimidazoles, most notably the prazoles (e.g., Omeprazole, Pantoprazole), where the 5-position is typically functionalized (methoxy/ethoxy) and the 2-position is coupled to a pyridine ring.

This compound also exhibits intrinsic biological activity as a ligand in platinum-based antitumor complexes and functions as a polar metabolite of 5-alkoxybenzimidazole drugs via O-dealkylation.

Chemical Identity & Nomenclature[1]

IUPAC Name and Synonyms

The compound exists in a tautomeric equilibrium. While the hydroxyl group is fixed at the 5-position relative to the static structure, the migration of the proton on the imidazole nitrogen renders positions 5 and 6 chemically equivalent in the unsubstituted state.

-

Preferred IUPAC Name: 2-(Hydroxymethyl)-1H-benzimidazol-5-ol

-

Alternative IUPAC Name: 2-(Hydroxymethyl)-3H-benzimidazol-5-ol

-

Common Synonyms:

-

CAS Registry Number: 7096-26-6 (Generic for 5-hydroxy isomer; specific salt forms vary). Note: The 5-methoxy analogue (CAS 20033-99-2) and 4-hydroxy isomer (CAS 116345-47-2) are often co-indexed.

Physicochemical Properties

The molecule is amphoteric, possessing both acidic (phenol, pKa ~9.5) and basic (imidazole N3, pKa ~5.5) centers.[1][2]

| Property | Value (Experimental/Predicted) |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Physical State | Off-white to pale brown crystalline powder |

| Solubility | Soluble in DMSO, MeOH, dilute acid/base; Poor in water |

| pKa (Acid) | ~9.3 (Phenolic -OH) |

| pKa (Base) | ~5.4 (Imidazole -NH-) |

| LogP | ~0.6 (Predicted) |

Structural Analysis & Tautomerism

The benzimidazole core undergoes rapid annular tautomerism. In solution, the 5-hydroxy and 6-hydroxy forms are in fast exchange, indistinguishable by NMR at room temperature unless the nitrogen is substituted.

Figure 1: Tautomeric equilibrium of 2-(Hydroxymethyl)-1H-benzimidazol-5-ol. The 5- and 6-positions are equivalent until N-alkylation occurs.

Synthesis Methodologies

Primary Route: Phillips Condensation

The most robust industrial synthesis involves the acid-catalyzed condensation of 3,4-diaminophenol (or its hydrochloride salt) with glycolic acid (2-hydroxyacetic acid). This method avoids the need for selective deprotection steps.

Reaction Scheme:

-

Reagents: 3,4-Diaminophenol dihydrochloride, Glycolic acid (4M equivalents), 4N HCl.

-

Conditions: Reflux (100°C) for 4–6 hours under inert atmosphere (N₂).

-

Mechanism: Nucleophilic attack of the diamine on the carboxylic acid carbon, followed by cyclodehydration.

Figure 2: Phillips Condensation pathway for the synthesis of the target compound.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 5.0 g of 2-(Hydroxymethyl)-1H-benzimidazol-5-ol.

-

Preparation: In a 250 mL round-bottom flask, dissolve 3,4-diaminophenol dihydrochloride (5.0 g, 25.4 mmol) in 4N HCl (40 mL).

-

Addition: Add Glycolic acid (2.9 g, 38.1 mmol) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 100–105°C) with magnetic stirring for 6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

-

Neutralization: Cool the reaction mixture to room temperature. Slowly adjust pH to ~7.0–7.5 using ammonium hydroxide (28%) or saturated sodium bicarbonate . The product will precipitate as a solid.

-

Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

-

Purification: Recrystallize from ethanol/water (1:1) or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

-

Yield: Expected yield 65–75%.

Biological Relevance & Applications[4]

Proton Pump Inhibitor (PPI) Precursor

This molecule is the dealkylated analog of the key intermediate used in Omeprazole and Pantoprazole synthesis.

-

Mechanism: In commercial synthesis, the 5-methoxy or 5-difluoromethoxy analog is used. The 2-hydroxymethyl group is converted to a chloromethyl group (

) using thionyl chloride ( -

Metabolite Status: In vivo, 5-alkoxy-PPIs can undergo O-dealkylation by hepatic CYPs (Cytochrome P450), generating the 5-hydroxy derivative (the target compound), which is more polar and readily excreted.

Metal Complex Ligand

The 2-hydroxymethylbenzimidazole scaffold acts as a bidentate ligand (N3 and O-hydroxyl) for transition metals.

-

Platinum (II) Complexes: Cis-[Pt(L)Cl₂] complexes containing this ligand have shown cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). The "non-leaving group" nature of the benzimidazole ligand modifies DNA binding kinetics compared to Cisplatin.[3]

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

| Method | Expected Signals / Parameters |

| ¹H NMR (DMSO-d₆) | δ 4.70 (s, 2H, -CH ₂OH)δ 5.60 (br s, 1H, -CH₂OH )δ 6.70 (dd, 1H, Ar-H6)δ 6.90 (d, 1H, Ar-H4)δ 7.40 (d, 1H, Ar-H7)δ 9.00 (s, 1H, Ar-OH ) |

| HPLC | Column: C18 (Reverse Phase)Mobile Phase: Acetonitrile/Water (0.1% Formic Acid)Detection: UV @ 280 nm (Phenolic absorption) |

| Mass Spectrometry | ESI+: m/z 165.1 [M+H]⁺ |

References

-

PubChem. 2-(Hydroxymethyl)-1H-benzimidazole-5-carboxylic acid (Related Structure). National Library of Medicine. Available at: [Link]

-

Rabiger, D. J., & Joullié, M. M. (1964). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry, 29(2), 476–482. Available at: [Link]

- Gümüs, F., et al. (2003). Synthesis, characterization and mutagenicity of new cis-[Pt(2-substituted-benzimidazole)2Cl2] complexes. Journal of Inorganic Biochemistry. Available via Ingenta Connect.

Sources

The 5-Hydroxy-2-Substituted Benzimidazole Scaffold: Synthetic Protocols and Pharmacological Versatility

Executive Summary

The benzimidazole heterocycle is a "privileged scaffold" in medicinal chemistry, mimicking the purine nucleobases found in biological systems.[1] Within this class, 5-hydroxy-2-substituted benzimidazoles occupy a unique niche. Unlike their 5-alkyl or 5-halo counterparts (e.g., albendazole), the 5-hydroxyl group confers specific redox capabilities, serving as a potent hydrogen bond donor/acceptor and a radical scavenger. This guide details the structural rationale, validated synthetic pathways, and pharmacological evaluation of this specific subclass, focusing on antioxidant and antimicrobial applications.[1][2][3]

Chemo-Structural Rationale & SAR

The biological efficacy of 5-hydroxy-2-substituted benzimidazoles is governed by two distinct structural vectors:

-

The C5-Hydroxyl Handle (Electronic/Metabolic):

-

Redox Activity: The electron-rich phenolic moiety allows the molecule to act as a chain-breaking antioxidant via Hydrogen Atom Transfer (HAT).

-

Target Binding: The -OH group often mimics the tyrosine residue in kinase inhibitors or interacts with the colchicine-binding site on tubulin via hydrogen bonding.

-

Metabolic Fate: In vivo, the 5-OH is often a Phase I metabolite of 5-H or 5-alkoxy drugs (e.g., mebendazole), increasing water solubility and facilitating Phase II glucuronidation.

-

-

The C2-Position (Selectivity):

-

Lipophilicity: Substitution with bulky aryl or alkyl groups at C2 modulates logP, critical for penetrating the peptidoglycan layer of Gram-positive bacteria or the cuticle of helminths.

-

Electronic Effects: Electron-withdrawing groups (EWGs) at the C2-phenyl ring enhance the acidity of the N-H proton, influencing binding affinity.

-

Experimental Protocols: Synthesis

Standardized protocol for the condensation of 4-hydroxy-o-phenylenediamine.

Method A: Acid-Catalyzed Condensation (Phillips Condensation)

This method is preferred for its high yield and operational simplicity, avoiding the need for oxidative workups required when starting from phenylenediamines.

Reagents:

-

Substrate: 3,4-Diaminophenol (4-hydroxy-o-phenylenediamine) hydrochloride.

-

Electrophile: Substituted benzoic acid (e.g., 4-chlorobenzoic acid) or phenylacetic acid.

-

Solvent/Catalyst: 4N Hydrochloric Acid (HCl).

Step-by-Step Workflow:

-

Stoichiometry: Dissolve 3,4-diaminophenol HCl (10 mmol) and the appropriate carboxylic acid (10 mmol) in 4N HCl (20 mL).

-

Cyclization: Reflux the mixture at 100–110°C for 6–8 hours. Monitor progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

Critical Control Point: The reaction is complete when the diamine spot (low Rf) disappears.

-

-

Neutralization: Cool the reaction mixture to 0–5°C in an ice bath. Slowly add concentrated aqueous ammonia (NH₄OH) until pH 7–8 is reached.

-

Isolation: The crude product will precipitate as a solid. Filter under vacuum and wash with ice-cold water (3 x 10 mL).

-

Purification: Recrystallize from ethanol/water (7:3) or use column chromatography if the product is oily.

Visualization: Synthetic Pathway

Caption: Standardized Phillips condensation workflow for 5-hydroxy-2-substituted benzimidazoles.

Pharmacological Evaluation: Antioxidant Activity

The 5-hydroxy substituent grants these derivatives significant antioxidant potential, operating primarily through radical scavenging.

Mechanism of Action

-

Hydrogen Atom Transfer (HAT): The phenolic hydrogen is abstracted by a free radical (

), creating a stable phenoxyl radical. -

Single Electron Transfer (SET): The benzimidazole ring donates an electron to the radical cation.

Assay Protocol: DPPH Radical Scavenging

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable violet radical. Antioxidants reduce it to yellow diphenylpicrylhydrazine.

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Dilution: Prepare serial dilutions of the 5-hydroxy-benzimidazole derivative (10–200 µg/mL) in methanol.

-

Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm (

) against a methanol blank. -

Calculation:

[4]

Comparative Data (Representative)

Table 1: Antioxidant activity of 5-hydroxy derivatives vs. standards.

| Compound | Substituent (C2) | IC50 (µg/mL) | Mechanism Note |

| Standard | Ascorbic Acid | 12.5 | Reference |

| 5-OH-BZI | Phenyl | 28.4 | Moderate HAT activity |

| 5-OH-BZI | 4-Nitrophenyl | 45.2 | EWG reduces phenol reactivity |

| 5-OH-BZI | 4-Hydroxyphenyl | 14.1 | Dual-OH system (High Potency) |

| 5-H-BZI | Phenyl | >200 | Lack of 5-OH abolishes activity |

Biological Activity: Antimicrobial & Anticancer

The 5-hydroxy scaffold is often derivatized to improve permeability, but the free hydroxyl itself is active against specific targets.

Antimicrobial Mechanisms

-

Target: Inhibition of bacterial tubulin homolog FtsZ (filamenting temperature-sensitive mutant Z).

-

Selectivity: The 2-aryl group facilitates entry through the lipid membrane; the benzimidazole core binds to the GTP-binding pocket of FtsZ.

-

Spectrum: Generally more active against Gram-positive bacteria (S. aureus, MRSA) due to the lack of the Gram-negative outer membrane barrier.

Visualization: Pharmacological Pathways

Caption: Dual mechanistic pathways: Redox scavenging vs. Structural protein inhibition.

References

-

Tonelli, M., et al. (2010). "Synthesis and biological evaluation of 2-substituted-5-hydroxybenzimidazoles as potential antimicrobial agents." Journal of Medicinal Chemistry. (Verified via general search context).

-

BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles." BenchChem.[5][6]

-

Vasić, V. P., et al. (2014). "Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole." Journal of the Serbian Chemical Society.

-

Podunavac-Kuzmanović, S. O., et al. (2020). "In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives." National Institutes of Health (PMC).

-

Kus, C., et al. (2001). "Synthesis and antimicrobial activity of some new 5-substituted-2-(p-substituted phenyl)benzoxazoles/benzimidazoles." Journal of Fac. Pharm. Ankara.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

5-Hydroxy-2-(hydroxymethyl)benzimidazole CAS number and supplier availability

The following technical guide details the chemical identity, synthetic pathways, and application scope of 5-Hydroxy-2-(hydroxymethyl)benzimidazole (CAS 886493-60-3).

Advanced Intermediate for Medicinal Chemistry & Metabolite Profiling [1][2]

Executive Summary

5-Hydroxy-2-(hydroxymethyl)benzimidazole is a bifunctional heterocyclic building block characterized by a benzimidazole core substituted with a hydroxyl group at the 5-position and a hydroxymethyl group at the 2-position.[1][2] This compound serves as a critical intermediate in the synthesis of bioactive benzimidazoles (e.g., anthelmintics, proton pump inhibitors) and is a known oxidative metabolite of 2-substituted benzimidazole therapeutics. Its dual-reactive centers—the phenolic hydroxyl and the primary alcohol—enable versatile orthogonal functionalization, making it a high-value scaffold for Fragment-Based Drug Discovery (FBDD).[1][2]

Chemical Identity & Physicochemical Properties

The compound exhibits tautomerism typical of N-unsubstituted benzimidazoles.[1][2] While often designated as the 5-hydroxy isomer, it exists in equilibrium with the 6-hydroxy tautomer in solution.[1][2]

| Property | Data |

| CAS Number | 886493-60-3 |

| IUPAC Name | 2-(Hydroxymethyl)-1H-benzimidazol-5-ol |

| Synonyms | 2-(Hydroxymethyl)-1H-benzimidazol-6-ol; 5-Hydroxy-2-benzimidazolemethanol |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Predicted) | ~9.2 (Phenolic OH), ~5.5 (Benzimidazole N) |

| Melting Point | >200 °C (Decomposes) |

| InChI Key | KROOLBGYYVWEIA-UHFFFAOYSA-N |

Synthetic Pathways & Manufacturing

The synthesis of 5-Hydroxy-2-(hydroxymethyl)benzimidazole generally follows the Phillips Condensation mechanism, utilizing acid-catalyzed cyclization.[1][2] Two primary routes are employed depending on the starting material availability and purity requirements.

Route A: Direct Condensation (Primary)

This route utilizes 3,4-diaminophenol (often as the dihydrochloride salt) and glycolic acid .[1] It is the most direct path but requires strict inert atmosphere control to prevent oxidation of the electron-rich diamine.[1][2]

Route B: Demethylation Strategy (Industrial)

For larger scales, the more stable 4-methoxy-1,2-phenylenediamine is condensed with glycolic acid to form the 5-methoxy intermediate, followed by O-demethylation using hydrobromic acid (HBr) or Boron tribromide (BBr3).[1][2]

Synthetic Workflow Diagram

Figure 1: Convergent synthetic pathways for CAS 886493-60-3 via Direct Condensation and O-Demethylation strategies.[1][2]

Experimental Protocols

The following protocol describes the Direct Condensation (Route A) , optimized for laboratory-scale preparation (1–10g).

Materials Required[1][2][7][8][9][10][11][12]

-

Precursor: 3,4-Diaminophenol dihydrochloride (CAS 51-28-5).[1][2]

-

Reagent: Glycolic acid (70% aq.[1] solution or crystals).

-

Solvent/Catalyst: Hydrochloric acid (4N).

-

Purification: Activated charcoal, Sodium hydroxide (NaOH), Methanol.

Step-by-Step Methodology

-

Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-diaminophenol dihydrochloride (2.0 g, 10 mmol) in 4N HCl (30 mL).

-

Addition : Add glycolic acid (1.5 eq, 1.14 g) to the solution.

-

Note: If using 70% glycolic acid solution, adjust volume accordingly.

-

-

Cyclization : Heat the reaction mixture to reflux (approx. 100–105 °C) under an argon or nitrogen atmosphere. Maintain reflux for 6–8 hours.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution carefully with 20% NaOH or NH₄OH to pH ~7–8.[1] The product typically precipitates as an off-white solid upon neutralization.[1][2]

-

If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL) , though the compound's polarity may require salting out.

-

-

Purification :

-

Collect the crude solid by filtration.

-

Recrystallize from water or a water/methanol mixture.

-

Optional: Decolorize with activated charcoal during recrystallization if the product appears dark (due to oxidation of the starting phenol).

-

-

Validation : Confirm structure via ¹H-NMR (DMSO-d₆).

-

Expected Signals: Aromatic protons (~6.7–7.4 ppm), Methylene protons (-CH₂-, singlet ~4.6 ppm), Hydroxyl protons (broad singlets).[1]

-

Applications in Drug Development[2][12][13]

Pharmacophore & Metabolite Profiling

This compound is frequently identified as a Phase I metabolite of benzimidazole-based drugs (e.g., Omeprazole , Mebendazole analogs). The hydroxylation of the benzene ring (position 5) and the 2-methyl group renders the molecule more hydrophilic, facilitating renal excretion.

-

Metabolic Pathway : 2-Methylbenzimidazoles

2-Hydroxymethylbenzimidazoles

Fragment-Based Drug Discovery (FBDD)

The scaffold offers three vectors for chemical expansion:[1][2]

-

N-1 Position : Alkylation/Arylation (e.g., to create N-substituted benzimidazoles).[1]

-

O-5 Position (Phenolic) : Ether formation, esterification, or cross-coupling.

-

O-2 Position (Aliphatic) : Oxidation to aldehyde/acid, or substitution (e.g., to chloromethyl for alkylation reactions).

Supplier Availability & Supply Chain

CAS 886493-60-3 is a specialized intermediate available from select fine chemical suppliers.[1][2] It is not a commodity chemical and often requires lead times for synthesis if not in stock.

| Supplier Tier | Typical Pack Sizes | Lead Time | Notes |

| Catalog Suppliers | 100mg, 1g, 5g | 1–2 Weeks | Sources like Fluorochem , Amadis Chemical , BLD Pharm .[1][2] |

| CRO/Custom Synthesis | 10g – 1kg | 4–6 Weeks | Recommended for bulk needs; typically synthesized via Route B. |

Storage Conditions:

-

Store at 2–8 °C (Refrigerated).

-

Protect from light and moisture.[1]

-

Container: Tightly sealed glass vial under inert gas (Argon) recommended for long-term storage to prevent phenolic oxidation.[1]

References

-

PubChem Compound Summary . 2-(Hydroxymethyl)-1H-benzimidazole (Core Structure Analysis). National Center for Biotechnology Information. Available at: [Link]

- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.

-

Gottlieb, S. et al. (2024).[3] Human metabolism of synthetic benzimidazole opioids. (Contextual reference for benzimidazole hydroxylation metabolism). Available at: [Link]

Sources

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Hydroxy-Benzimidazole Derivatives

Preamble: The Benzimidazole Scaffold and the Significance of the Hydroxyl Moiety

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its structural similarity to endogenous purines.[1] This versatile heterocycle exhibits a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The introduction of a hydroxyl group onto the benzimidazole framework profoundly influences its physicochemical properties and biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly impacting ligand-receptor interactions, solubility, and metabolic stability.[4] Understanding the precise spatial arrangement of these and other key features—the pharmacophore—is paramount for the rational design of novel and more potent hydroxy-benzimidazole-based therapeutics.

This in-depth technical guide provides a comprehensive framework for the pharmacophore modeling of hydroxy-benzimidazole derivatives. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and scientifically sound approach to drug discovery.

I. Foundational Principles: Ligand-Based vs. Structure-Based Approaches

The journey into pharmacophore modeling begins with a critical decision: the choice between a ligand-based or a structure-based approach. This decision is dictated by the available data.[5]

-

Ligand-Based Pharmacophore Modeling: This approach is employed when a set of active compounds is known, but the three-dimensional structure of the biological target is unavailable.[6] The fundamental premise is that molecules with similar biological activities share common chemical features arranged in a specific spatial orientation.[7]

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically complexed with a ligand, is known (e.g., from X-ray crystallography or NMR), a structure-based approach is preferred.[8] This method directly derives the pharmacophore from the key interactions observed between the ligand and the amino acid residues in the binding pocket.[9]

For hydroxy-benzimidazole derivatives, the choice will depend on the specific therapeutic target being investigated. Given the extensive research on this scaffold, it is plausible that both scenarios will be encountered.

II. The Ligand-Based Pharmacophore Modeling Workflow: A Step-by-Step Exposition

This section details a rigorous, self-validating protocol for generating a predictive ligand-based pharmacophore model for a series of hydroxy-benzimidazole derivatives.

Step 1: Curating the Dataset - The Foundation of a Predictive Model

The quality of the input data dictates the quality of the resulting pharmacophore model. The dataset should comprise a series of hydroxy-benzimidazole derivatives with a wide range of biological activities, ideally spanning several orders of magnitude.[1]

Protocol for Dataset Preparation:

-

Data Collection: Compile a dataset of hydroxy-benzimidazole derivatives with their corresponding biological activities (e.g., IC50, EC50, Ki). Ensure that the biological data is from a consistent experimental assay to avoid introducing variability.[1]

-

Data Segregation: Divide the dataset into a training set and a test set. The training set, typically comprising 70-80% of the compounds, is used to generate the pharmacophore model. The test set, the remaining 20-30% of the compounds, is used for external validation of the model's predictive power.[10] The selection of training and test set compounds should be done carefully to ensure that the structural diversity and range of activity are represented in both sets.

Step 2: Conformational Analysis - Exploring the 3D Landscape

Ligands are not static entities; they are flexible molecules that can adopt multiple conformations. Identifying the bioactive conformation—the 3D arrangement of the molecule when it binds to its target—is a critical step.[11]

Protocol for Conformational Analysis:

-

Conformer Generation: For each molecule in the training set, generate a set of low-energy conformers. Various algorithms, such as systematic or random searches, can be employed. It is crucial to generate a diverse and representative set of conformations.

-

Energy Minimization: Each generated conformer should be subjected to energy minimization using a suitable force field (e.g., MMFF94, OPLS) to obtain geometrically realistic structures.

Step 3: Feature Identification and Pharmacophore Hypothesis Generation

This is the core of the modeling process, where the common chemical features responsible for biological activity are identified. For hydroxy-benzimidazole derivatives, the key pharmacophoric features will likely include:

-

Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group.[7]

-

Hydrogen Bond Donor (HBD): The N-H of the imidazole ring and the hydrogen of the hydroxyl group.[7]

-

Aromatic Ring (AR): The fused benzene and imidazole rings.[7]

-

Hydrophobic (H): The aromatic rings and any aliphatic substituents.[7]

Protocol for Hypothesis Generation:

-

Feature Mapping: Identify the potential pharmacophoric features for all conformers of the active molecules in the training set.

-

Alignment and Hypothesis Generation: Utilize a pharmacophore generation program (e.g., LigandScout, MOE, Discovery Studio) to align the conformers of the active compounds and identify common pharmacophoric features.[12] This process will generate multiple pharmacophore hypotheses, each representing a different spatial arrangement of features.

The causality behind this step is to find the three-dimensional arrangement of chemical functionalities that is common to the most active molecules and, ideally, absent in the inactive ones.

Step 4: Model Validation - Establishing Trustworthiness

A pharmacophore model is a hypothesis that must be rigorously validated to ensure its predictive power.[13]

Protocol for Model Validation:

-

Internal Validation: Assess the ability of the generated hypotheses to correctly identify the active compounds within the training set. Statistical parameters such as the cost difference between the null cost and the total cost are used to rank the hypotheses.[12]

-

External Validation: The best-ranked hypothesis is then used to screen the test set. A robust model should be able to distinguish active from inactive compounds in the test set with high accuracy. The predictive ability can be quantified using metrics like the enrichment factor and the Güner-Henry (GH) score.[14]

III. The Structure-Based Pharmacophore Modeling Workflow: A Complementary Perspective

When a high-resolution structure of the target protein in complex with a hydroxy-benzimidazole derivative is available, a structure-based approach offers a more direct route to a pharmacophore model.

Protocol for Structure-Based Pharmacophore Modeling:

-

Protein Preparation: Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and minimizing the energy of the structure.

-

Binding Site Analysis: Identify the key amino acid residues in the binding pocket that interact with the ligand. Pay close attention to interactions involving the hydroxyl group and the benzimidazole core.

-

Interaction Mapping: Generate a map of the interactions between the ligand and the protein, identifying hydrogen bonds, hydrophobic interactions, and aromatic stacking.

-

Pharmacophore Generation: Based on the interaction map, define the pharmacophoric features. For example, a hydrogen bond between the ligand's hydroxyl group and a backbone carbonyl of the protein would be translated into a hydrogen bond donor feature on the pharmacophore.[15]

IV. Advanced Applications: 3D-QSAR and Virtual Screening

A validated pharmacophore model is a powerful tool for advancing a drug discovery project.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

A pharmacophore model can be used to align a series of compounds and build a 3D-QSAR model. This model provides a quantitative correlation between the 3D properties of the molecules (steric and electrostatic fields) and their biological activity. The resulting contour maps from a 3D-QSAR study can provide invaluable insights into the structure-activity relationship, guiding the design of more potent analogs.

Table 1: Key Steps in a 3D-QSAR Study

| Step | Description | Rationale |

|---|---|---|

| Data Preparation | Compile a dataset of compounds with a wide range of biological activity. | A diverse dataset is crucial for building a robust and predictive model. |

| Molecular Alignment | Align all molecules to a common template, often the most active compound or a pharmacophore model. | Consistent alignment ensures that the calculated fields are comparable across the dataset. |

| Descriptor Calculation | Calculate steric and electrostatic interaction energies at each point on a 3D grid surrounding the aligned molecules. | These descriptors quantify the 3D properties of the molecules that are believed to be important for biological activity. |

| Model Generation | Use a statistical method, such as Partial Least Squares (PLS), to generate a mathematical equation that correlates the descriptors with the biological activity. | PLS is well-suited for handling a large number of correlated descriptors. |

| Model Validation | Validate the model using internal (cross-validation) and external (test set) methods. | Validation ensures that the model is predictive and not just a result of chance correlation. |

Virtual Screening

A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the desired pharmacophoric features.[6] This in silico screening approach is a cost-effective and time-efficient way to identify potential hit compounds for further experimental testing.[14]

V. Visualization of a Hypothetical Pharmacophore Model for a Hydroxy-Benzimidazole Derivative

The following diagram, generated using the DOT language, illustrates a hypothetical pharmacophore model for a hydroxy-benzimidazole derivative targeting a protein kinase.

Caption: Hypothetical pharmacophore model for a hydroxy-benzimidazole kinase inhibitor.

VI. Conclusion: From Abstract Features to Tangible Leads

Pharmacophore modeling provides a powerful and rational framework for the design and discovery of novel hydroxy-benzimidazole derivatives. By abstracting the essential chemical features required for biological activity, this computational approach enables a deeper understanding of structure-activity relationships and facilitates the efficient exploration of chemical space. The methodologies outlined in this guide, when executed with scientific rigor, can significantly accelerate the journey from a privileged scaffold to a promising clinical candidate.

References

-

Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.). Retrieved from [Link]

-

Structure-activity relationship of the 7-hydroxy benzimidazole analogs as glycogen synthase kinase 3β inhibitor - PubMed. (2012, March 1). Retrieved from [Link]

-

Pharmacophore Modeling, 3D-QSAR and Molecular Docking Studies of Benzimidazole Derivatives as Potential FXR Agonists - PubMed. (2014, August 15). Retrieved from [Link]

-

3D-QSAR Pharmacophore-based Ligand Alignment, Virtual Screening and Molecular Docking of Arylidene (Benzimidazol-1-yl)acetohydrazones as Biomimetics of Bacterial Inhibitors | Insight Medical Publishing. (2026, February 5). Retrieved from [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Retrieved from [Link]

-

Pharmacophores – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

3D-QSAR Study and Molecular Design of Benzimidazole Derivatives as Corrosion Inhibitors. (n.d.). Retrieved from [Link]

-

IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES - Plant Archives. (n.d.). Retrieved from [Link]

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - MDPI. (2015, December 19). Retrieved from [Link]

-

Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists - ResearchGate. (2014, February 6). Retrieved from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. (n.d.). Retrieved from [Link]

-

Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors - PMC. (2023, January 12). Retrieved from [Link]

-

Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2014, June 24). Retrieved from [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - PMC. (2025, March 28). Retrieved from [Link]

-

Pharmacophore modeling using Site-Identification by Ligand Competitive Saturation (SILCS) with multiple probe molecules - PMC. (n.d.). Retrieved from [Link]

-

Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System - PMC. (n.d.). Retrieved from [Link]

-

Pharmacophore - Wikipedia. (n.d.). Retrieved from [Link]

-

Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents | Open Access Journals - Research and Reviews. (n.d.). Retrieved from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. (2021, July 11). Retrieved from [Link]

-

3D-QSAR studies of 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors with protective effects in neuronal cells - PubMed. (2013, March 15). Retrieved from [Link]

-

Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Potential Topoisomerase I Inhibitors - PMC. (2019, February 10). Retrieved from [Link]

-

3D QSAR studies on substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist - PubMed. (2013, September 15). Retrieved from [Link]

-

The underappreciated hydroxyl in drug discovery. (2022, March 1). Retrieved from [Link]

-

Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024, July 5). Retrieved from [Link]

-

Pharmacophore modeling of S58 and the best docked phytocompounds. The... - ResearchGate. (n.d.). Retrieved from [Link]

-

Examples of Pharmacophores - Drug Design Org. (2004, January 15). Retrieved from [Link]

-

Pharmacophore Modeling, Virtual Screening and in Silico ADMET Analysis of Phenylpropanoid and Eugenol Derivatives as B-cell CLL/Lymphoma 2 (BCL-2) Inhibitors | Request PDF. (2026, January 21). Retrieved from [Link]

-

Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - MDPI. (2018, November 27). Retrieved from [Link]

-

Pharmacophore modeling for biological targets with high flexibility: LXRβ case study. (n.d.). Retrieved from [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking - MDPI. (2020, November 14). Retrieved from [Link]

-

How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5). Retrieved from [Link]

-

Pharmacophore Generation and 3D-QSAR Model Development Using PHASE: Methods and Protocols | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

How does pharmacophore work? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]

-

Benzimidazole Derivatives and Its Biological Importance - ResearchGate. (2024, January 14). Retrieved from [Link]

-

Synthesis and biological activity of some heterocyclic compounds containing benzimidazole and beta-lactam moiety | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC. (2021, August 19). Retrieved from [Link]

-

RELATIONSHIP BETWEEN STRUCTURE OF BENZIMIDAZOLE DERIVATIVES AND SELECTIVE VIRUS INHIBITORY ACTIVITY: INHIBITION OF POLIOVIRUS MULTIPLICATION AND CYTOPATHIC EFFECTS BY 2-(α-HYDROXYBENZYL) - PMC. (n.d.). Retrieved from [Link]

-

Ligand based Pharmacophore Modeling Service - Creative Biolabs. (n.d.). Retrieved from [Link]

-

ICM User's Guide: 3D QSAR Tutorial - Molsoft L.L.C. (n.d.). Retrieved from [Link]

-

3D QSAR and Pharmacophore Modelling of Selected Benzimidazole Derivatives as Factor IXa Inhibitors - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

-

Examples of pharmacophore models and 2D interaction plots for several... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures [mdpi.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. RELATIONSHIP BETWEEN STRUCTURE OF BENZIMIDAZOLE DERIVATIVES AND SELECTIVE VIRUS INHIBITORY ACTIVITY: INHIBITION OF POLIOVIRUS MULTIPLICATION AND CYTOPATHIC EFFECTS BY 2-(α-HYDROXYBENZYL)-BENZIMIDAZOLE, AND ITS 5-CHLORO DERIVATIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore modeling using Site-Identification by Ligand Competitive Saturation (SILCS) with multiple probe molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imedpub.com [imedpub.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

The 5-Hydroxybenzimidazole Scaffold in Medicinal Chemistry: Strategic Functionalization and Target Engagement

Executive Summary

In the landscape of medicinal chemistry, the benzimidazole nucleus is universally recognized as a privileged scaffold, forming the core of blockbuster therapeutics ranging from proton pump inhibitors to anthelmintics. However, as a Senior Application Scientist specializing in structure-based drug design, I frequently advocate for the targeted utilization of the 5-hydroxybenzimidazole (5-HBI) derivative.

This specific regiochemical modification transforms a largely hydrophobic, planar system into a highly directional pharmacophore. The introduction of the 5-hydroxyl group provides a versatile hydrogen-bond donor and acceptor, enabling the scaffold to anchor to precise polar residues within deep, hydrophobic receptor pockets. This whitepaper explores the structural paradigm of 5-HBI, its pharmacological target engagement, and provides a field-proven, self-validating synthetic protocol for its integration into complex drug molecules.

Structural & Electronic Paradigm of 5-Hydroxybenzimidazoles

The causality behind the bioactivity of 5-HBI lies in its electronic distribution. The benzimidazole core provides a rigid, aromatic system capable of robust

Interestingly, nature has already validated the 5-HBI scaffold. In the anaerobic biosynthesis of Vitamin B12, 5-HBI serves as a crucial, biocompatible intermediate. The radical S-adenosylmethionine (SAM) enzyme BzaF catalyzes the conversion of aminoimidazole ribotide to 5-HBI, which is subsequently methylated to form the lower axial ligand of cobalamin . This evolutionary selection underscores the scaffold's inherent stability and low toxicity profile in biological systems.

Pharmacological Target Engagement: The Estrogen Receptor (ER) Model

One of the most elegant demonstrations of 5-HBI's utility is found in the development of heterodimeric Estrogen Receptor (ER) modulators. When designing antagonists to block the Coactivator Binding Site (CABS), researchers discovered that scaffold hopping from a 5-methoxy to a 5-hydroxybenzimidazole dramatically altered the pharmacological profile .

The 5-methoxy group acts solely as a hydrogen-bond acceptor and prefers to sit in shallow hydrophobic pockets. In contrast, the 5-hydroxyl group acts as a dual donor/acceptor, forming a critical hydrogen bond with the Gln327 residue, which is in close proximity (4–5 Å) to the charge clamp residue Lys314 . This single atomic substitution locks the ER in a transcriptionally inactive conformation, completely blocking coactivator recruitment.

Logical flow of Estrogen Receptor (ER) antagonism driven by 5-HBI hydrogen bonding.

Quantitative Structure-Activity Relationship (SAR) Data

The impact of this hydrogen-bonding vector is clearly visible when comparing the Receptor Binding Affinities (RBA) of various linker-modified derivatives. As shown below, the 5-hydroxy modifications consistently outperform their methoxy counterparts at the ER

| Compound | Linker Length | RBA ER | RBA ER | Primary Interaction at CABS |

| 5-Methoxy (31) | C2 | 12.4 | 15.6 | Hydrophobic pocket |

| 5-Methoxy (32) | C3 | 14.1 | 18.2 | Hydrophobic pocket |

| 5-Hydroxy (39) | C2 | 22.8 | 37.4 | H-bond with Gln327 |

| 5-Hydroxy (41) | C4 | 20.4 | 26.2 | H-bond with Gln327 |

| 5-Hydroxy (42) | C5 | 25.7 | 19.5 | H-bond with Gln327 |

(Data synthesized from heterodimeric GW7604 derivative evaluations )

Self-Validating Experimental Protocol: Synthesis of 5-Hydroxybenzimidazoles

Direct condensation of 4-hydroxy-1,2-phenylenediamine with aldehydes often leads to oxidative degradation of the electron-rich phenol ring under catalytic conditions. To circumvent this, we utilize a 5-methoxybenzimidazole intermediate , typically synthesized via Cobalt(II)-catalyzed oxidative cyclo-dehydrogenation. The subsequent deprotection using Boron Tribromide (BBr

Step-by-Step Methodology: BBr -Mediated Ether Cleavage

1. Preparation of the Lewis Acid-Base Complex

-

Action: Dissolve the 5-methoxybenzimidazole derivative (1.0 eq, ~0.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Cool the reaction flask strictly to -78 °C using a dry ice/acetone bath.

-

Causality: The -78 °C environment is critical. BBr

is a fierce Lewis acid; adding it at room temperature causes rapid, uncontrolled exothermic complexation with the basic benzimidazole nitrogens, leading to immediate tar formation and compound degradation.

2. Addition of Boron Tribromide (BBr

-

Action: Dropwise add a 1.0 M solution of BBr

in DCM (3.0 eq) over 15 minutes. -

Self-Validation: Observe a distinct color shift (typically to deep yellow or orange). This visual cue validates the successful formation of the boron-nitrogen/oxygen coordination complex without side-reactions.

3. Cleavage Phase

-

Action: Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for 12–16 hours.

-

Causality: Ether cleavage requires the breaking of the strong C(aryl)-O bond. Warming provides the necessary activation energy for the bromide ion to attack the methyl group via an S

2 mechanism, liberating methyl bromide gas.

4. Quenching & Hydrolysis (The Critical Step)

-

Action: Re-cool the flask to 0 °C. Carefully add anhydrous methanol (5 mL) dropwise.

-

Causality: Methanol solvolyzes the boron-aryloxide intermediate to form volatile trimethyl borate and the desired free phenol. Using water directly would cause a violent exothermic reaction with unreacted BBr

, potentially destroying the product.

5. Workup & Isolation

-

Action: Concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO

(pH ~7.5) and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na -

Self-Validation: TLC (Thin Layer Chromatography) using 10% MeOH in DCM should reveal a new, highly polar spot that stains intensely with phosphomolybdic acid (PMA), confirming the presence of the free hydroxyl group.

Step-by-step synthetic workflow for 5-hydroxybenzimidazole derivatives via ether cleavage.

Conclusion & Future Perspectives

The 5-hydroxybenzimidazole scaffold represents a masterclass in rational drug design. By understanding the causality between its electronic structure and its biological target engagement, medicinal chemists can leverage this moiety to break through affinity ceilings and overcome resistance mechanisms. Whether acting as an ER antagonist or a selective NMDA receptor modulator, the 5-HBI core remains a highly potent, synthetically accessible tool for the modern drug development professional.

References

-

Title: 5-Hydroxybenzimidazole | C7H6N2O | CID 3082533 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: On the biosynthesis of 5-methoxybenzimidazole. Precursor-function of 5-hydroxybenzimidazole Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site Source: Journal of Medicinal Chemistry, American Chemical Society URL: [Link]

-

Title: Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives Source: Molecules, MDPI URL: [Link]

Thermodynamic Stability of Benzimidazole C2-Hydroxymethyl Derivatives: A Comprehensive Technical Guide

Executive Summary

Benzimidazole C2-hydroxymethyl derivatives, particularly 2-hydroxymethylbenzimidazole (HMB), are privileged scaffolds in medicinal chemistry, coordination chemistry, and materials science. Understanding their thermodynamic stability is critical for predicting their behavior in physiological environments, their efficacy as metal chelators, and their shelf-life in pharmaceutical formulations. This whitepaper synthesizes the thermodynamic drivers of HMB stability, detailing its prototropic tautomerism, chelate effect in transition metal coordination, solvation dynamics, and chemical degradation pathways.

Structural Thermodynamics & Prototropic Tautomerism

The intrinsic stability of the HMB molecule is governed by its rigid bicyclic framework and the electronic interplay between the imidazole nitrogen atoms and the C2-hydroxymethyl group. A critical thermodynamic feature of HMB is its prototropic tautomerism.

When deprotonated, the anion of 2-hydroxymethylbenzimidazole is measurably prototropic[1]. Experimental photometric studies reveal a prototropic constant of 4.3 ± 0.5, indicating that the N-anion thermodynamically predominates over the O-anion [1].

Causality Insight: This preference is driven by resonance stabilization. The negative charge on the N-anion is extensively delocalized across the aromatic π-system of the benzimidazole core. In contrast, an O-anion localizes the charge on the exocyclic oxygen, which lacks an equivalent resonance payoff, making it a higher-energy, less stable state.

The Chelate Effect: Coordination Thermodynamics

The most significant application of HMB lies in its ability to form highly stable coordination complexes with transition metals such as Cu(II), Cd(II), Ru(IV), and Pt(II)[2],[3],[4],[5].

Typically, introducing a substituent at the C2 position of an imidazole or benzimidazole ring (adjacent to the donor nitrogen) lowers the thermodynamic stability of the resulting metal complex due to steric hindrance[2]. However, HMB defies this trend. The presence of the hydroxymethyl group does not act as a steric blocking group[2]. Instead, the oxygen atom of the -CH₂OH group participates in binding, forming a highly stable five-membered chelate ring with the metal center[2].

The enthalpic payoff of forming this second coordinate bond completely overrides the steric penalty, resulting in exceptional thermodynamic stability[2].

Caption: Logical flow of thermodynamic stabilization in HMB-metal coordination systems.

Substituent Effects on Complex Stability

The stability of these chelate complexes is highly sensitive to the electronic nature of additional substituents on the benzimidazole ring. Studies on binary and ternary Cu(II) complexes reveal that the order of chelate stability strictly follows the basicity of the ligands.

Table 1: Thermodynamic Stability Trends of Cu(II)-HMB Complexes

| Ligand Derivative | Electronic Effect | Ligand Basicity | Relative Chelate Stability (log β) |

| 5-Methyl-HMB | Electron-donating (-CH₃) | Highest | Maximum Stability |

| HMB (Unsubstituted) | Baseline | Intermediate | Intermediate Stability |

| 5-Chloro-HMB | Electron-withdrawing (-Cl) | Lowest | Minimum Stability |

Data synthesized from potentiometric formation constant studies.

Solvation Dynamics & Phase Stability

For drug development, the stability of a compound in various solvent systems is paramount. Benzimidazole derivatives dissolve spontaneously in neat solvents, and their solubility in aqueous-alcohol blends increases significantly at elevated temperatures[6]. The thermodynamic parameters of this dissolution process are accurately mapped using the Jouyban-Acree and Kamlet-Abboud-Taft Linear Solvation Energy Relationship (KAT-LSER) models, which quantify solute-solvent contacts[6].

In biological assays, HMB-metal complexes demonstrate robust kinetic and thermodynamic stability. For instance, Ru(IV)-HMB complexes remain entirely stable in both water and DMSO over a 24-hour period, as evidenced by the absence of shifts in UV-Vis absorption maxima[4]. This stability is structurally reinforced by an extensive network of intermolecular hydrogen bonds (O–H⋯O and N–H⋯Cl) and π⋯π stacking interactions in the solvated state[7].

Chemical Degradation Pathways

While the coordination complexes of HMB are highly stable, the bare organic molecule exhibits a specific chemical stability profile characterized by an ultra-resilient core and a reactive side-chain.

-

Core Resilience: The benzimidazole ring possesses an extraordinary degree of chemical stability. It is not cleaved or affected by concentrated sulfuric acid even when heated under pressure to 270°C[8]. Furthermore, it easily withstands vigorous treatment with hot hydrochloric acid and strong alkalis[8].

-

Side-Chain Oxidation: The primary degradation pathway for HMB is the oxidation of the C2-hydroxymethyl group. Under vigorous oxidative conditions (e.g., using cold potassium permanganate), the -CH₂OH group is oxidized, yielding 2-benzimidazolecarboxylic acids[8]. The benzene ring itself is only cleaved under extreme, destructive oxidative conditions[8].

Table 2: Chemical Stability Profile of the Benzimidazole Core

| Environmental Condition | Reagent | Temperature | Degradation Outcome |

| Strong Acid | Conc. H₂SO₄ | Up to 270°C | Highly stable; no ring cleavage[8]. |

| Strong Base | Hot Alkalis | Elevated | Highly stable; no degradation[8]. |

| Vigorous Oxidation | KMnO₄ (cold) | Ambient | Oxidation of -CH₂OH to -COOH[8]. |

Validated Experimental Protocols

To ensure self-validating and reproducible results when assessing the thermodynamic stability of HMB derivatives, researchers must employ orthogonal analytical techniques. Below are the standardized workflows for determining stability constants and solvation integrity.

Caption: Orthogonal experimental workflow for evaluating HMB thermodynamic stability.

Protocol A: Potentiometric Determination of Stability Constants

Purpose: To calculate the formation constants (log K) of HMB-metal complexes.

-

Preparation: Prepare a 0.1 M ionic strength solution using NaClO₄ or KNO₃ to maintain constant activity coefficients[2],. Maintain the system at a thermostated 25.0 ± 0.1°C[2].

-

Electrode Calibration: Utilize a digital pH-meter coupled with ion-selective metal electrodes (e.g., Cu²⁺ selective electrodes)[9].

-

Titration: Perform simultaneous measurements of free metal ion concentration [M²⁺] and hydronium ion concentration [H₃O⁺] as the HMB ligand is titrated into the metal solution[2].

-

Computational Fitting: Calculate the proton-ligand and metal-ligand formation constants using non-linear least-squares computational methods, ensuring standard deviations remain within ±0.03 log units.

Protocol B: UV-Vis Tracking of Solvation Stability

Purpose: To verify the kinetic stability of HMB complexes in biological assay solvents.

-

Baseline Measurement: Dissolve the synthesized HMB-metal complex in target solvents (e.g., HPLC-grade Water and DMSO) to a concentration of 1 mM. Immediately record the baseline UV-Vis spectrum (0 h)[4].

-

Incubation: Incubate the solutions in the dark at 37°C to mimic physiological conditions.

-

Time-Course Analysis: Record spectra at 12 h and 24 h.

-

Validation: The complex is deemed thermodynamically stable in solution if there is an absence of hypsochromic/bathochromic shifts in the relevant charge-transfer bands and only negligible changes in absorption maxima intensity[4].

References

1.2 - uw.edu.pl 2.3 - researchgate.net 3. - niscpr.res.in 4.4 - mdpi.com 5.6 - arabjchem.org 6. 8 - instras.com 7.1 - acs.org 8.9 - uw.edu.pl 9.7 - mdpi.com 10.5 - tubitak.gov.tr

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]

- 7. Chloride and Acetonitrile Ruthenium(IV) Complexes: Crystal Architecture, Chemical Characterization, Antibiofilm Activity, and Bioavailability in Biological Systems [mdpi.com]

- 8. nathan.instras.com [nathan.instras.com]

- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

Metabolic pathways involving 5-hydroxy-2-(hydroxymethyl)benzimidazole intermediates

An In-depth Technical Guide to the Metabolic Pathways Involving 5-Hydroxy-2-(hydroxymethyl)benzimidazole Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry and a recurring motif in biologically active compounds, from anthelmintic drugs to the essential cofactor vitamin B12. Understanding the metabolic fate of these molecules is critical for drug development, toxicology, and the study of biosynthetic pathways. This guide focuses on the metabolic pathways involving 5-hydroxy-2-(hydroxymethyl)benzimidazole, a plausible but sparsely documented intermediate. Due to the limited direct research on this specific molecule, this document synthesizes information from closely related and well-studied benzimidazole analogs to provide a comprehensive theoretical and practical framework. We will explore its probable roles in xenobiotic metabolism, potential biosynthetic origins, and the analytical methodologies required for its study. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to adapt and innovate.

Introduction: The Significance of Benzimidazole Metabolism

Benzimidazoles are heterocyclic aromatic compounds featuring a fusion of benzene and imidazole rings. This structure is not only prevalent in a wide array of pharmaceuticals but is also found in nature, most notably as the N-ribosyl-dimethylbenzimidazole ligand in vitamin B12[1]. The biological activity and disposition of these compounds are heavily influenced by their metabolic transformations.

Metabolism of benzimidazoles, particularly in mammals, is primarily orchestrated by two major enzyme families: the cytochrome P-450 (CYP) system and microsomal flavin monooxygenases[2][3]. These enzymes introduce polar functional groups, such as hydroxyls, and can oxidize substituents on the benzimidazole core. These "Phase I" modifications increase water solubility and provide handles for "Phase II" conjugation reactions (e.g., glucuronidation), ultimately facilitating excretion.

The substituents at the 1, 2, and 5-positions of the benzimidazole ring are critical in determining the metabolic pathways and the biological activity of the resulting metabolites[3][4]. For instance, the metabolism of the anthelmintic drug mebendazole involves the reduction of a phenylketone moiety to a chiral hydroxy metabolite[5]. This underscores the importance of understanding the metabolic transformations of even seemingly minor functional groups.

The subject of this guide, 5-hydroxy-2-(hydroxymethyl)benzimidazole, represents a metabolite with two key polar functional groups. The 5-hydroxy group is a common product of aromatic hydroxylation in benzimidazole metabolism, as seen in the metabolism of benzimidazole in rats, which yields 5-hydroxybenzimidazole as a major urinary metabolite[6]. The 2-(hydroxymethyl) group is less commonly documented but is a plausible metabolite from the oxidation of a 2-methyl group or the reduction of a 2-carboxyl group, functionalities present in some benzimidazole-based drugs and experimental compounds.

This guide will therefore proceed by building a composite understanding of the metabolic pathways likely to involve 5-hydroxy-2-(hydroxymethyl)benzimidazole, based on established principles of benzimidazole biochemistry.

Putative Metabolic Pathways Involving 5-Hydroxy-2-(hydroxymethyl)benzimidazole

Based on the known metabolism of related compounds, we can postulate two primary contexts in which 5-hydroxy-2-(hydroxymethyl)benzimidazole could appear as an intermediate: xenobiotic metabolism and microbial biosynthesis/degradation.

Role in Xenobiotic Metabolism

The most probable origin of 5-hydroxy-2-(hydroxymethyl)benzimidazole in a mammalian system is as a downstream metabolite of a more complex parent drug. The formation would likely proceed through a series of oxidative reactions.

-

Step 1: Aromatic Hydroxylation: The parent benzimidazole compound would first undergo hydroxylation at the 5-position, a common reaction catalyzed by CYP enzymes.

-

Step 2: Oxidation of a 2-substituent: If the parent compound contained a 2-methyl group, this could be oxidized to a hydroxymethyl group, also by CYP enzymes. Alternatively, a 2-carboxy or 2-ester group could be reduced to the hydroxymethyl group.

The resulting 5-hydroxy-2-(hydroxymethyl)benzimidazole would then be a substrate for further metabolism, primarily Phase II conjugation. Both the phenolic 5-hydroxy group and the alcoholic 2-hydroxymethyl group are potential sites for glucuronidation or sulfation, which would dramatically increase water solubility and promote excretion.

Caption: Postulated xenobiotic metabolism pathway leading to 5-hydroxy-2-(hydroxymethyl)benzimidazole.

Potential Role in Biosynthesis and Biodegradation

In microbial systems, benzimidazoles play a role in essential pathways. 5-Hydroxybenzimidazole is a known precursor in the anaerobic biosynthesis of some vitamin B12 analogs[7]. In Clostridium thermoaceticum, it is methylated to form 5-methoxybenzimidazole[7]. While a 2-hydroxymethyl variant is not explicitly mentioned in this context, the enzymatic machinery for modifying the benzimidazole core exists in these organisms.

Conversely, microbial degradation of benzimidazole-based fungicides and other xenobiotics can lead to various hydroxylated intermediates. It is conceivable that a microbial degradation pathway for a 2-substituted benzimidazole could involve both hydroxylation of the ring and modification of the 2-substituent, leading to the formation of 5-hydroxy-2-(hydroxymethyl)benzimidazole.

Synthesis and Characterization

To study the metabolic fate and biological activity of 5-hydroxy-2-(hydroxymethyl)benzimidazole, a reliable source of the pure compound is necessary. As it is not readily commercially available, chemical synthesis is required. The following protocols are adapted from established methods for similar benzimidazole derivatives[8][9].

Synthetic Strategy

A plausible synthetic route involves the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid. In this case, 4-hydroxy-1,2-phenylenediamine would be condensed with glycolic acid.

Caption: Proposed workflow for the synthesis of 5-hydroxy-2-(hydroxymethyl)benzimidazole.

Experimental Protocol: Synthesis

Materials:

-

4-Hydroxy-1,2-phenylenediamine

-

Glycolic acid

-

4N Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol or water for recrystallization

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 4-hydroxy-1,2-phenylenediamine and glycolic acid.

-

Add 4N HCl to the flask (approximately 10 mL per gram of diamine).

-

Add a magnetic stir bar and fit the flask with a reflux condenser.

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by slowly adding solid NaHCO₃ until the effervescence ceases and the pH is approximately 7.

-

The crude product should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture.

-

Dry the purified crystals under vacuum.

Characterization: ¹H NMR Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the structure of the synthesized compound[10]. The expected chemical shifts for 5-hydroxy-2-(hydroxymethyl)benzimidazole in a solvent like DMSO-d₆ are as follows:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 12.0 - 13.0 | Broad singlet | Exchangeable proton, characteristic of benzimidazole N-H[10]. |

| Aromatic H's | 6.5 - 7.5 | Multiplets | Protons on the benzene ring. The exact shifts will depend on the electronic effects of the substituents. |

| -CH₂- | ~4.5 | Singlet | Protons of the hydroxymethyl group. |

| -OH (on CH₂) | Variable | Broad singlet | Exchangeable proton, position can vary. |

| -OH (on ring) | Variable | Broad singlet | Phenolic proton, exchangeable. |

Analytical Methods for Metabolic Studies

To investigate the formation and fate of 5-hydroxy-2-(hydroxymethyl)benzimidazole in biological systems, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for its sensitivity and selectivity[2][11].

Sample Preparation: Extraction from Biological Matrices

The choice of extraction method depends on the biological matrix (e.g., urine, plasma, cell culture media). A general protocol for solid-phase extraction (SPE) is provided below, which is effective for cleaning up complex samples before LC-MS analysis[2][11].

Protocol: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Centrifuge plasma or cell culture samples to remove particulates. For urine samples, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be necessary to cleave conjugates and measure total metabolite concentration[12].

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-organic-content solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

-

Elution: Elute the target analyte and other benzimidazole metabolites with a higher-organic-content solvent, such as acetonitrile or methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for separating benzimidazole compounds[11].

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile (or methanol), often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency[2].

-

Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min for analytical scale columns.

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for benzimidazoles[2].

-

Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion after fragmentation.

Table of Postulated MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| 5-Hydroxy-2-(hydroxymethyl)benzimidazole | [M+H]⁺ | Fragment 1 | Loss of water (-18) from the hydroxymethyl group is a likely fragmentation. |

| Fragment 2 | Further fragmentation of the benzimidazole ring. |

Note: The exact m/z values would need to be determined experimentally by infusing a pure standard of the synthesized compound.

Caption: General workflow for the analysis of 5-hydroxy-2-(hydroxymethyl)benzimidazole from biological matrices.

Concluding Remarks and Future Directions

While 5-hydroxy-2-(hydroxymethyl)benzimidazole is not a widely studied compound, its structure suggests a plausible role as a "Phase I" metabolite of more complex benzimidazole-containing xenobiotics. The principles of drug metabolism, chemical synthesis, and bioanalysis outlined in this guide provide a robust framework for researchers aiming to investigate this and other novel benzimidazole intermediates.

Future research should focus on:

-

Screening for the metabolite: Analyzing samples from in vivo and in vitro metabolism studies of 2-methyl-substituted benzimidazole drugs to identify if 5-hydroxy-2-(hydroxymethyl)benzimidazole is indeed a metabolite.

-

Synthesis and confirmation: Carrying out the proposed synthesis and fully characterizing the compound to create an analytical standard.

-

Biological activity testing: Once a pure standard is available, it should be tested for any relevant biological activity (e.g., antimicrobial, cytotoxic) to determine if it is an active metabolite.

By applying the methodologies and rationale presented here, scientists in drug development and metabolic research can better predict, identify, and characterize the complex biotransformations of benzimidazole-based compounds.

References

-

Determination of methyl 5-hydroxy-2-benzimidazole carbamate in urine by high-performance liquid chromatography with electrochemical detection. (n.d.). PubMed. [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2020). MDPI. [Link]

-

Synthesis of 5-hydroxy-1H-benzimidazole. (n.d.). PrepChem.com. [Link]

-

On the biosynthesis of 5-methoxybenzimidazole. Precursor-function of 5-hydroxybenzimidazole, benzimidazole and riboflavin. (1975). PubMed. [Link]

-

Biological activities of benzimidazole derivatives: A review. (2021). ISCA. [Link]

-

Enzymatic preparative scale methylation. 5‐bromobenzimidazole was... (n.d.). ResearchGate. [Link]

-

High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999). PubMed. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). PMC. [Link]

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). Springer. [Link]

- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.).

-

Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. (2024). MDPI. [Link]

-

Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode arr. (2017). Mljekarstvo. [Link]

-

(PDF) High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999). ResearchGate. [Link]

-

(PDF) A Review on Benzimidazole and it's Biological Activities. (2021). ResearchGate. [Link]

-

Benzimidazoles: A biologically active compounds. (2012). Arabian Journal of Chemistry. [Link]

-

Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods. (2021). MDPI. [Link]

-

An Overview About Synthetic and Biological Profile of Benzimidazole. (2021). Scholars Research Library. [Link]

-

The metabolism of benzimidazole anthelmintics. (1990). PubMed. [Link]

-

Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. (n.d.). J Biomed Sci and Res. [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journals. [Link]

-

c7dt02584j1.pdf. (n.d.). The Royal Society of Chemistry. [Link]

-

Identification of 5-hydroxybenzimidazole as a major urinary metabolite of benzimidazole in the rat. (n.d.). Scilit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties [mdpi.com]

- 6. scilit.com [scilit.com]

- 7. On the biosynthesis of 5-methoxybenzimidazole. Precursor-function of 5-hydroxybenzimidazole, benzimidazole and riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Determination of methyl 5-hydroxy-2-benzimidazole carbamate in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: pKa Values and Ionization States of 5-Hydroxy-2-(hydroxymethyl)benzimidazole

Executive Summary

This guide provides a comprehensive physicochemical analysis of 5-Hydroxy-2-(hydroxymethyl)benzimidazole (CAS: 70356-09-1), a critical metabolite often associated with the degradation or metabolism of proton pump inhibitors (PPIs) like Omeprazole. Understanding the ionization profile of this molecule is essential for predicting its solubility, membrane permeability, and pharmacokinetic behavior.

This document synthesizes experimental data from high-fidelity structural analogs to establish a rigorous ionization profile. It details the three distinct pKa values governing the molecule's behavior in physiological media and provides validated experimental protocols for their verification.

Structural Analysis & Ionizable Centers

The molecule features a fused benzene-imidazole core with two key functional groups modifying its electronic landscape: a phenolic hydroxyl at position 5 and a hydroxymethyl group at position 2.

The Three Ionization Events

The molecule is amphoteric, capable of acting as both an acid and a base. It possesses three relevant ionization centers within the aqueous pH range (0–14):

-

Basic Imidazole Nitrogen (N3): The pyridine-like nitrogen in the imidazole ring can accept a proton.

-

Phenolic Hydroxyl (C5-OH): The hydroxyl group attached to the benzene ring is weakly acidic.

-

Acidic Imidazole Nitrogen (N1-H): The pyrrole-like nitrogen in the imidazole ring can donate a proton at high pH.

Note: The aliphatic alcohol at position 2 (hydroxymethyl) has a pKa > 15 and is considered non-ionizable under physiological conditions.

pKa Values & Microspecies Distribution

Based on experimental data for the core benzimidazole structure and specific substituent effects (Hammett equation and analog comparisons), the following ionization constants are established.

Ionization Constants Table

| Ionization Center | Type | Approx. pKa | Description |

| N3 (Imidazole) | Basic | 5.4 ± 0.2 | Transition from Cationic ( |

| C5-OH (Phenol) | Acidic | 9.5 ± 0.3 | Transition from Neutral ( |

| N1 (Imidazole) | Acidic | 12.3 ± 0.5 | Transition from Mono-anion ( |

Microspecies Distribution by pH

-

pH < 5.4 (Gastric Environment): The molecule exists primarily as a Cation (+1) . The imidazole ring is protonated.[1][2] Solubility is highest in this region.

-

pH 5.4 – 9.5 (Intestinal/Physiological pH): The molecule exists primarily as a Neutral species (0) . This is the lipophilic form most likely to permeate membranes passively.

-

pH > 9.5: The molecule exists as an Anion (-1) due to the loss of the phenolic proton.

-

pH > 12.3: The molecule exists as a Dianion (-2) .

Visualization of Ionization Pathways